molecular formula C2AuN2- B080273 Dicyanoaurate ion CAS No. 14950-87-9

Dicyanoaurate ion

Cat. No.: B080273
CAS No.: 14950-87-9
M. Wt: 249 g/mol
InChI Key: QGIPNVHDSSGMAA-UHFFFAOYSA-N
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Description

The dicyanoaurate ion is a coordination complex with the formula [Au(CN)₂]⁻. It is a linear anion consisting of a gold atom bonded to two cyanide ligands. This compound is notable for its role in gold cyanidation, a process used to extract gold from its ores. The this compound is also used in various industrial applications, including gold plating and the synthesis of other gold compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The dicyanoaurate ion can be synthesized by reacting gold(I) chloride with an excess of potassium cyanide: [ \text{AuCl} + 2 \text{KCN} \rightarrow \text{KAu(CN)}_2 + \text{KCl} ]

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

The dicyanoaurate ion undergoes various chemical reactions, including:

    Oxidation: The ion can be oxidized to form tetracyanoaurate(III) complexes.

    Reduction: It can be reduced to metallic gold.

    Substitution: The cyanide ligands can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like chlorine or bromine.

    Reduction: Reducing agents such as sodium borohydride or hydrazine.

    Substitution: Ligand exchange reactions typically occur in the presence of excess ligands and under controlled pH conditions.

Major Products

Scientific Research Applications

The dicyanoaurate ion has numerous applications in scientific research:

Mechanism of Action

The dicyanoaurate ion exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Tetracyanoaurate(III): [Au(CN)₄]⁻

    Dihalodicyanoaurate: [Au(CN)₂X₂]⁻ (where X is a halide)

    Tetrabutylammonium dicyanoaurate: [(C₄H₉)₄N][Au(CN)₂]

Uniqueness

The dicyanoaurate ion is unique due to its linear structure and its ability to form stable complexes with a wide range of ligands. This versatility makes it valuable in various applications, from industrial processes to scientific research .

Properties

IUPAC Name

gold(1+);dicyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CN.Au/c2*1-2;/q2*-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIPNVHDSSGMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2AuN2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13967-50-5 (potassium salt), 15280-09-8 (hydrochloride salt), 31096-40-9 (ammonium salt)
Record name Dicyanoaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014950879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

249.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14950-87-9
Record name Dicyanoaurate(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14950-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyanoaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014950879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DICYANOAURATE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0XSL5544A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicyanoaurate ion
Reactant of Route 2
Dicyanoaurate ion

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